"Sodium 2,4-dichlorobenzoate" molecular weight
"Sodium 2,4-dichlorobenzoate" molecular weight
An In-Depth Technical Guide to Sodium 2,4-Dichlorobenzoate
Abstract
This technical guide provides a comprehensive overview of Sodium 2,4-dichlorobenzoate, a halogenated aromatic carboxylate of significant interest in chemical synthesis and drug development. The document elucidates the fundamental physicochemical properties, with a primary focus on its molecular weight, and delves into its synthesis, key applications, and essential safety protocols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights to support laboratory and development endeavors.
Introduction: The Role of Chlorinated Benzoates in Modern Chemistry
Chlorinated organic compounds are a broad class of chemicals with diverse applications, serving as intermediates in the synthesis of pharmaceuticals, pesticides, and dyes.[1] Among these, chlorinated benzoic acids and their salts are pivotal building blocks. Sodium 2,4-dichlorobenzoate, the sodium salt of 2,4-dichlorobenzoic acid, is a notable example. Its chemical structure, featuring a benzene ring substituted with two chlorine atoms and a carboxylate group, imparts specific reactivity and properties that make it a valuable precursor in organic synthesis. This guide aims to provide a detailed examination of this compound, from its molecular characteristics to its practical applications and handling.
Physicochemical Properties: A Quantitative Profile
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The molecular weight, in particular, is a critical parameter for stoichiometric calculations in chemical reactions.
Molecular and Chemical Identity
The molecular formula of Sodium 2,4-dichlorobenzoate is C7H3Cl2NaO2.[2] It is the sodium salt of 2,4-dichlorobenzoic acid.[2][3] The properties of the parent acid and the sodium salt are summarized below for clarity and comparative analysis.
| Property | Value | Source |
| Molecular Weight | 212.99 g/mol | [2] |
| IUPAC Name | sodium 2,4-dichlorobenzoate | [2] |
| Molecular Formula | C7H3Cl2NaO2 | [2] |
| CAS Number | 38402-11-8 | [2] |
| Parent Acid | 2,4-Dichlorobenzoic Acid | [2][3] |
| Parent Acid MW | 191.01 g/mol | [4] |
Structural Representation
The chemical structure dictates the reactivity and physical properties of the molecule. The positions of the chlorine atoms at carbons 2 and 4 influence the electronic distribution within the benzene ring and the acidity of the parent carboxylic acid.
Caption: Chemical structure of Sodium 2,4-dichlorobenzoate.
Synthesis and Manufacturing Insights
The industrial production of Sodium 2,4-dichlorobenzoate is typically a two-step process, starting from 2,4-dichlorotoluene. Understanding this pathway is crucial for assessing purity, potential by-products, and cost-effectiveness.
Synthesis Pathway
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Oxidation of 2,4-Dichlorotoluene: The first step involves the oxidation of the methyl group of 2,4-dichlorotoluene to a carboxylic acid. A common method is air oxidation in the presence of a Co-Mn salt complex catalyst, which offers an environmentally conscious alternative to older methods.[5] This reaction yields 2,4-dichlorobenzoic acid.[5]
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Neutralization: The resulting 2,4-dichlorobenzoic acid is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, in an aqueous solution. This acid-base reaction forms the sodium salt, Sodium 2,4-dichlorobenzoate, which can then be isolated.
Caption: General synthesis workflow for Sodium 2,4-dichlorobenzoate.
Applications in Research and Drug Development
Sodium 2,4-dichlorobenzoate primarily serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its utility spans several industries, including pharmaceuticals, agrochemicals, and materials science.
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Pharmaceutical Synthesis: It is a precursor for various active pharmaceutical ingredients (APIs). The dichlorinated benzene ring is a common scaffold in drug design, and the carboxylate group provides a reactive handle for forming amides, esters, and other functional groups. For instance, it can be a starting material for synthesizing compounds with potential anticancer activity.
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Agrochemicals: This compound is used in the manufacturing of fungicides, herbicides, and insecticides.[1]
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Dye Manufacturing: It also finds application as an intermediate in the production of certain dyes.[1]
Experimental Protocol: Synthesis of a Benzoxazinone Derivative
To illustrate the practical utility of Sodium 2,4-dichlorobenzoate, this section provides a representative protocol for the synthesis of a benzoxazinone derivative, a class of compounds with known biological activities.
Objective: To synthesize 2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one from 2-aminobenzoic acid and Sodium 2,4-dichlorobenzoate.
Materials and Reagents
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Sodium 2,4-dichlorobenzoate
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2-Aminobenzoic acid (Anthranilic acid)
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Thionyl chloride (SOCl2)
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Pyridine
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Anhydrous Dichloromethane (DCM)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Procedure
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Acid Chloride Formation:
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In a round-bottom flask under an inert atmosphere, suspend Sodium 2,4-dichlorobenzoate (1.0 eq) in anhydrous DCM.
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Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).
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Remove the solvent and excess reagent under reduced pressure to obtain crude 2,4-dichlorobenzoyl chloride.
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Amide Formation and Cyclization:
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In a separate flask, dissolve 2-aminobenzoic acid (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.
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Cool the solution to 0 °C and add a solution of the crude 2,4-dichlorobenzoyl chloride in DCM dropwise.
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Allow the reaction to stir at room temperature overnight.
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Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be cyclized by heating in acetic anhydride to yield the desired benzoxazinone.
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Purification:
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Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
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Combine the fractions containing the pure product and remove the solvent to yield the final compound.
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Sources
- 1. The Adsorption of 2,4-Dichlorobenzoic Acid on Carbon Nanofibers Produced by Catalytic Pyrolysis of Trichloroethylene and Acetonitrile [mdpi.com]
- 2. Benzoic acid, 2,4-dichloro-, sodium salt (1:1) | C7H3Cl2NaO2 | CID 23698280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dichlorobenzoate | C7H3Cl2O2- | CID 4294268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dichlorobenzoic acid 98 50-84-0 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
